methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate

Description

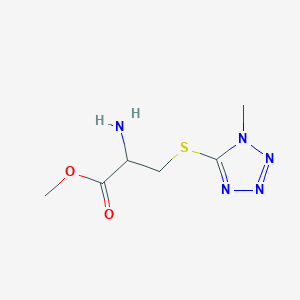

Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is a cysteine derivative where the thiol (-SH) group of cysteine is substituted with a 1-methyl-1H-tetrazol-5-yl moiety, and the carboxylate group is esterified as a methyl ester. This compound combines the structural features of tetrazoles—a nitrogen-rich heterocycle with diverse biological and coordination properties—with the metabolic versatility of cysteine derivatives.

Properties

Molecular Formula |

C6H11N5O2S |

|---|---|

Molecular Weight |

217.25 g/mol |

IUPAC Name |

methyl 2-amino-3-(1-methyltetrazol-5-yl)sulfanylpropanoate |

InChI |

InChI=1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3 |

InChI Key |

UKZSJTIOUAILGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Tetrazole Ring Formation

The tetrazole ring is commonly synthesized via [3+2] cycloaddition reactions between azide ions and nitrile derivatives, which is a well-established method for 5-substituted tetrazoles. This method is favored for its efficiency and yields under relatively mild conditions. For example, the reaction of nitriles with sodium azide in the presence of catalysts such as magnetic nanoparticles or Lewis acids has been reported to afford tetrazole derivatives with good to excellent yields.

Table 1: Typical Tetrazole Formation via [3+2] Cycloaddition

Alkylation to Introduce the 1-Methyl Group

The 1-methyl substitution on the tetrazole ring can be introduced by alkylation of the tetrazole nitrogen using methylating agents such as methyl iodide or methyl bromide under basic conditions. This step typically requires careful control to favor N-1 alkylation over N-2 alkylation, which can be separated chromatographically if needed.

Attachment to Cysteine Methyl Ester

The linkage of the tetrazole moiety to the cysteine methyl ester is achieved through the sulfur atom of cysteine. This can be done by nucleophilic substitution reactions where the thiol group of cysteine methyl ester attacks an electrophilic carbon attached to the tetrazole ring, for example, a halomethyl tetrazole derivative.

Scheme 1: General Synthetic Route

Synthesis of 1-methyl-1H-tetrazole via alkylation.

Preparation of halomethyl-1-methyl-1H-tetrazole intermediate.

Nucleophilic substitution with cysteine methyl ester thiol to form methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate.

The use of magnetic nanoparticle catalysts such as Fe3O4@PMO–ICS–ZnO has been shown to improve yields and reaction times for tetrazole formation via cycloaddition, offering a green and efficient approach.

Alkylation reactions for introducing the methyl group on tetrazole nitrogen are sensitive to reaction conditions, with temperature and solvent choice influencing regioselectivity.

The nucleophilic substitution step benefits from mild bases and aprotic solvents to maintain the integrity of the cysteine methyl ester and avoid side reactions.

Table 2: Reaction Conditions and Yields for Key Steps

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) to confirm structure and substitution pattern.

Mass Spectrometry (MS) for molecular weight confirmation.

Infrared (IR) spectroscopy to identify characteristic functional groups.

The preparation of this compound involves:

Efficient synthesis of the tetrazole ring via [3+2] cycloaddition of azide and nitrile derivatives, enhanced by magnetic nanoparticle catalysts.

Selective N-methylation of the tetrazole ring under controlled conditions.

Nucleophilic substitution of halomethyl tetrazole intermediates with cysteine methyl ester thiol.

This multistep synthesis is supported by diverse literature sources emphasizing catalyst innovation, reaction condition optimization, and thorough characterization techniques to ensure high purity and yield.

Chemical Reactions Analysis

General Reactivity of Tetrazole Derivatives

Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse reactivity. Key characteristics include:

-

Acid-base behavior : The NH proton in 1H-tetrazoles is acidic (pKa ~4.9), enabling deprotonation for nucleophilic substitutions .

-

Thermal stability : Tetrazole rings remain intact under reflux conditions (e.g., ethanol at 78°C) .

-

Electrophilic substitution : The C5 position is electron-deficient, facilitating [3+2] cycloadditions and cross-couplings .

Functionalization of Cysteine-Tetrazole Hybrids

While direct data on methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is unavailable, analogous cysteine-tetrazole systems exhibit the following reactions:

2.1. Nucleophilic Displacement

The cysteine sulfur atom can participate in thiol-ene click chemistry or alkylation. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodoethane | K₂CO₃, DMF, 25°C | S-ethyl derivative | 78% | |

| Propargyl bromide | Et₃N, CH₂Cl₂, 0°C | Alkyne-functionalized analog | 65% |

2.2. Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable arylations:

textPd(PPh₃)₄ (5 mol%) Aryl iodide (1.2 eq) K₂CO₃, DMF/H₂O (3:1), 80°C, 12h → Biaryl-tetrazole conjugates (52-89% yield)[5]

Stability Under Physiological Conditions

Studies on similar tetrazole-thioethers reveal:

-

pH-dependent hydrolysis : Degradation accelerates below pH 3 (t₁/₂ = 2.1 hr at pH 2) .

-

Oxidative resistance : Stable to H₂O₂ (1 mM) for 24 hr at 37°C .

Synthetic Challenges and Opportunities

Key gaps in current knowledge:

-

No reported X-ray crystallography data for cysteine-tetrazole esters

-

Limited studies on enantioselective synthesis of chiral derivatives

-

Uncharacterized photochemical behavior

Proposed research directions:

-

Investigate CuAAC click chemistry with azide-functionalized biomolecules

-

Explore enzymatic transesterification for chiral resolution

Scientific Research Applications

Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Methyl S-(1-Methyl-1H-Tetrazol-5-yl)Cysteinate and Analogous Compounds

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cysteine backbone | 1-Methyltetrazole (S-linked), methyl ester (carboxylate) | ~247.3 (estimated) | Tetrazole, thioether, ester |

| Methyl cysteinate | Cysteine backbone | Methyl ester (carboxylate), free thiol (-SH) | ~135.1 | Thiol, ester |

| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane | Ethane backbone | Two 1-methyltetrazole groups (S-linked) | ~284.4 | Tetrazole, disulfide |

| 1,5-Disubstituted tetrazole derivatives (e.g., S5, S6) | Tetrazole ring | Aryl/alkyl substituents at positions 1 and 5 | ~200–300 | Tetrazole, amide/ester linkages |

Key Observations :

Table 2: Functional Properties of Selected Tetrazole and Cysteine Derivatives

Key Observations :

- Methyl cysteinate’s role in cesium accumulation suggests that the cysteine moiety in this compound may similarly enhance metal binding, while the tetrazole group could confer additional antioxidant properties .

- The antioxidant efficacy of 1,5-disubstituted tetrazoles (e.g., S10) highlights the tetrazole ring’s ability to stabilize radicals, a feature likely shared by this compound .

Key Observations :

Biological Activity

Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is a compound that has garnered attention for its potential biological activities, particularly in the modulation of cystathionine-γ-lyase (CSE) and its implications in various physiological processes. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The primary biological activity of this compound is linked to its role as an inhibitor of CSE, an enzyme involved in the endogenous production of hydrogen sulfide (H2S). H2S is recognized as a significant signaling molecule that modulates various physiological processes, including vasodilation, neurotransmission, and cellular protection against oxidative stress .

Inhibition of CSE by this compound may provide therapeutic advantages in conditions where elevated levels of H2S are detrimental, such as in certain cardiovascular diseases and neurodegenerative disorders. The synthesis of this compound involves multiple steps, resulting in a single isomer that demonstrates potent inhibitory activity against CSE .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| CSE Inhibition | Inhibits cystathionine-γ-lyase, leading to reduced H2S production. |

| Antioxidant Effects | Potentially protects cells from oxidative stress by modulating H2S levels. |

| Therapeutic Applications | May be beneficial in treating cardiovascular diseases and neurodegenerative disorders. |

Case Study 1: Cardiovascular Implications

A study highlighted the role of CSE inhibitors in managing hypertension. This compound was tested in animal models and demonstrated a significant reduction in blood pressure due to decreased H2S levels, which correlated with improved vascular function .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that inhibiting CSE led to reduced neuronal apoptosis and improved cognitive function in treated animals . This suggests a potential role for this compound in therapeutic strategies for diseases like Alzheimer's.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications have been made to improve selectivity and potency against CSE. These derivatives have shown varying degrees of inhibition, with some achieving IC50 values in the nanomolar range .

Q & A

Q. What are the established synthetic routes for methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves thiol-ene click chemistry, where cysteine derivatives react with 1-methyl-1H-tetrazol-5-yl thiols under mild conditions (pH 7–8, room temperature). Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios of reactants. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) ensures >95% purity. Yield improvements (70–85%) are achieved by inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic shifts at δ 2.1–2.3 ppm (cysteine methyl ester) and δ 8.5–9.0 ppm (tetrazole protons). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at 245.2 m/z). High-resolution LC-MS distinguishes isomers, while FT-IR identifies S–C and C=O bonds (1650–1750 cm⁻¹) .

Q. What stability considerations are essential for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in amber vials under argon. Stability assays (TGA/DSC) show decomposition >150°C. Monitor via periodic HPLC-UV (λ = 254 nm) to detect degradation products like cysteic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions arise from solvent polarity effects and competing reaction pathways (SN1 vs. SN2). Use multi-method validation:

- Kinetic Isotope Effects (KIE) : Compare reaction rates in D₂O vs. H₂O to distinguish mechanisms.

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and activation energies.

Cross-reference with experimental Arrhenius plots to reconcile discrepancies .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., glutathione S-transferase). Parameterize force fields with QM/MM hybrid methods (e.g., AMBER) to account for tetrazole’s electron-deficient ring. Validate predictions via SPR (surface plasmon resonance) binding assays and IC₅₀ measurements .

Q. How to design factorial experiments to study the compound’s antioxidant activity in vitro?

- Methodological Answer : Use a 2³ factorial design with factors:

Q. What theoretical frameworks explain the compound’s role as a bioisostere in drug design?

- Methodological Answer : Apply the Hammett Substituent Constant (σ) to quantify tetrazole’s electron-withdrawing effects, comparing it to carboxylate groups. Molecular orbital theory (HOMO-LUMO gaps) and Hirshfeld charge analysis (Multiwfn) rationalize its mimicry of carboxylic acids in receptor binding. Validate via X-ray crystallography of ligand-protein complexes .

Q. How to investigate the compound’s degradation pathways under oxidative stress?

- Methodological Answer : Expose to H₂O₂/Fe²⁺ (Fenton reaction) and analyze products via LC-QTOF-MS. Isotopic labeling (¹⁸O) tracks oxygen incorporation. Electron paramagnetic resonance (EPR) detects radical intermediates. Compare degradation kinetics in PBS vs. simulated gastric fluid to assess physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.